Dyspnea and cough are common symptoms of chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by increased mucus production. Individuals with COPD have a greater risk of pulmonary infection due to the growth and accumulation of viruses and bacteria in thick bronchial mucus. Carbocisteine is a mucolytic drug that alleviates respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled. Several licenses for this drug were withdrawn following serious and fatal paradoxical effects after carbocisteine therapy in children; respiratory dress, dyspnea, and cough aggravation were reported by physicians in France and Italy. Carbocisteine is currently not FDA or Health Canada approved, but is approved for use in Asia, Europe, and South America.
S-Carboxymethyl-L-cysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
A compound formed when iodoacetic acid reacts with sulfhydryl groups in proteins. It has been used as an anti-infective nasal spray with mucolytic and expectorant action.
S-Carboxymethylcysteine
CAS No.: 25390-17-4
VCID: VC0006783
Molecular Formula: C5H9NO4S
Molecular Weight: 179.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
S-Carboxymethylcysteine, commonly known as carbocisteine, is a mucoactive agent widely used for its mucoregulatory properties in treating respiratory disorders. It is particularly noted for its long-term use in managing chronic obstructive pulmonary disease (COPD) in several countries, including the UK . Beyond its mucolytic effects, carbocisteine exhibits anti-inflammatory and free-radical scavenging properties, which have sparked interest in its potential to modify disease processes in respiratory conditions . Metabolic PathwaysThe metabolism of carbocisteine involves acetylation, decarboxylation, and sulfoxidation, resulting in pharmacologically inactive derivatives. The variability in metabolism is influenced by genetic polymorphism in sulfoxidation capacity, with cysteine dioxygenase and phenylalanine 4-hydroxylase being key enzymes involved in its metabolism . Patient ReportsDespite mixed clinical trial results, many patients report improved symptoms, such as easier expectoration and reduced cough severity and frequency . This suggests that carbocisteine may offer symptomatic relief even if it does not significantly alter the disease's progression. Neuroprotective EffectsRecent research has explored carbocisteine's potential neuroprotective effects. In cellular models, carbocisteine has been shown to protect against oxidative stress and may have implications for neurodegenerative diseases, although these findings are preliminary and require further investigation . |
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CAS No. | 25390-17-4 |
Product Name | S-Carboxymethylcysteine |
Molecular Formula | C5H9NO4S |
Molecular Weight | 179.20 g/mol |
IUPAC Name | (2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid |
Standard InChI | InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
Standard InChIKey | GBFLZEXEOZUWRN-VKHMYHEASA-N |
Isomeric SMILES | C([C@@H](C(=O)O)N)SCC(=O)O |
SMILES | C(C(C(=O)O)N)SCC(=O)O |
Canonical SMILES | C(C(C(=O)O)N)SCC(=O)O |
Melting Point | 185-187 |
Physical Description | Solid |
Related CAS | 29433-95-2 |
Solubility | 1.6g/L |
Synonyms | 3-(Carboxymethylthio)alanine Carbocysteine Carbocysteine, L Isomer Carbocysteine, L-Isomer L-Isomer Carbocysteine Mucodine Mucodyne Mukodin Rhinathiol S Carboxymethylcysteine S-(Carboxymethyl)-L-cysteine S-Carboxymethylcysteine Thiodril |
Reference | [1]. Carbone V, et al. Structure-based discovery of human L-xylulose reductase inhibitors from database screening andmolecular docking. Bioorg Med Chem. 2005 Jan 17;13(2):301-12. |
PubChem Compound | 193653 |
Last Modified | Sep 13 2023 |
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